

Temsirolimus sirolimus metabolite comparative activity

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Compound Focus: Temsirolimus

CAS No.: 162635-04-3
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Comparative Profile: Temsirolimus and Sirolimus

The table below summarizes the key comparative aspects of **temsirolimus** and its metabolite, sirolimus.

Feature	Temsirolimus	Sirolimus (Metabolite)
Role/Description	Prodrug; mTOR inhibitor [1] [2]	Active metabolite; mTOR inhibitor [1] [2]
Primary Mechanism of Action	Specific inhibitor of mTOR kinase, interfering with proteins that regulate cell proliferation, growth, and survival [2].	Inhibits mTOR with activity comparable to temsirolimus [3].
Reported Comparative Activity	Possesses intrinsic mTOR inhibitory activity [3].	Exhibits equipotent mTOR inhibitory activity compared to temsirolimus [3].
Key Metabolic Pathway	Rapidly hydrolyzed by carboxyesterases to sirolimus [1].	Further metabolized primarily by CYP3A4 enzymes [1] [4].
Clinical Significance	Approved for advanced Renal Cell Carcinoma (RCC); activity attributed to both itself and sirolimus [5] [2].	Contributes significantly to the overall pharmacological activity and toxicity profile [1].

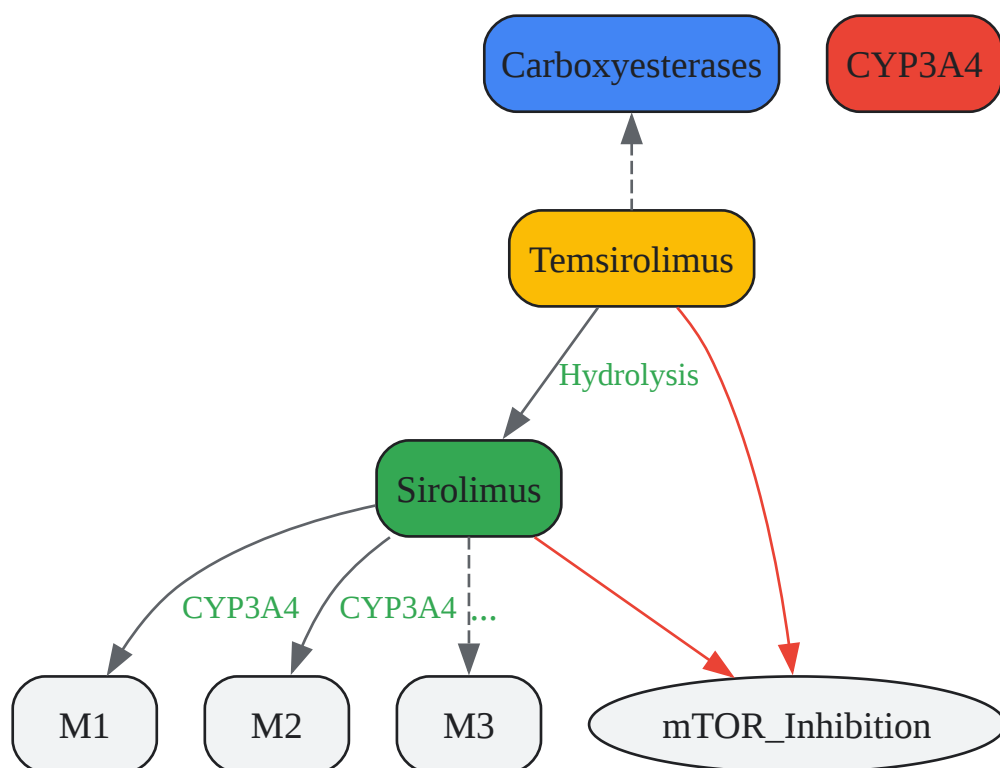
Experimental Data and Methodologies

The conclusion on the equipotent activity of **temsirolimus** and sirolimus is supported by several clinical and analytical studies.

- **Clinical Pharmacokinetic Studies:** A controlled clinical trial in patients with renal cell carcinoma measured the blood concentrations of both **temsirolimus** and sirolimus after a single intravenous dose. The study analyzed key pharmacokinetic parameters like AUC (Area Under the Curve), which reflects total drug exposure. The comparable AUC values and the significant presence of sirolimus immediately after **temsirolimus** infusion support the metabolite's important role in the drug's overall effect [5] [3].
- **In Vitro Metabolic Studies:** Research investigating the metabolism of sirolimus confirms it is a substrate for CYP3A4 enzymes. Studies using pooled human liver microsomes (HLMs) have identified multiple metabolites of sirolimus. However, the focus of recent research is on structural identification, and the specific mTOR inhibitory activity of these secondary metabolites relative to the parent sirolimus is not yet fully characterized [4].
- **Population Pharmacokinetic Modeling:** A study in pediatric patients developed a complex model that simultaneously describes the pharmacokinetics of **temsirolimus** and the formation and disposition of sirolimus. This model acknowledges that both the parent drug and the metabolite are pharmacologically active and that their exposure levels are associated with the severity of adverse drug reactions, underscoring the clinical relevance of sirolimus [1] [6].

Metabolic Pathway and Signaling

The following diagram illustrates the metabolic relationship between **temsirolimus** and sirolimus, and their shared mechanism of action.



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Key Insights for Research and Development

- **Activity Attribution:** The antitumor activity of intravenously administered **temsirolimus** is a combined effect of both the parent drug and its principal metabolite, sirolimus, which are considered equipotent [3] [2].
- **Toxicity Correlation:** The pharmacokinetics of both **temsirolimus** and sirolimus show large interpatient variability. Their exposure levels (AUC) have been clinically associated with the severity of adverse reactions such as thrombocytopenia, pruritus, and hyperlipidaemia [1].
- **Handling Drug Interactions:** Since sirolimus is metabolized by CYP3A4, co-administration of strong CYP3A4 inhibitors (e.g., ketoconazole) or inducers (e.g., rifampin) can significantly alter sirolimus levels. Official prescribing information recommends dose adjustments for **temsirolimus** when used concomitantly with such drugs [7] [8] [3].

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